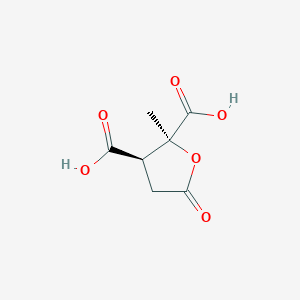

(2S,3R)-2-methyl-5-oxotetrahydrofuran-2,3-dicarboxylic acid

Description

Properties

IUPAC Name |

(2S,3R)-2-methyl-5-oxooxolane-2,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O6/c1-7(6(11)12)3(5(9)10)2-4(8)13-7/h3H,2H2,1H3,(H,9,10)(H,11,12)/t3-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPDZVMMOHPSQQ-NOWQDGDBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC(=O)O1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H](CC(=O)O1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401163227 | |

| Record name | threo-Pentaric acid, 3-carboxy-2,3-dideoxy-4-C-methyl-, 1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401163227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905719-15-5 | |

| Record name | threo-Pentaric acid, 3-carboxy-2,3-dideoxy-4-C-methyl-, 1,4-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905719-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | threo-Pentaric acid, 3-carboxy-2,3-dideoxy-4-C-methyl-, 1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401163227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-methyl-5-oxotetrahydrofuran-2,3-dicarboxylic acid typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the regio- and stereoselective hydrobromolysis of trans-β-phenyl glycidate enantiomers, followed by O-acylcarbamoylation, intramolecular cyclization to form oxazolidin-2-one derivatives, and subsequent ring opening . Another method involves the enantioselective synthesis from Fmoc-protected Garner’s aldehyde, which includes a Horner–Wadsworth–Emmons reaction and diastereoselective 1,4-addition reactions .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-methyl-5-oxotetrahydrofuran-2,3-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Organic Synthesis

(2S,3R)-2-methyl-5-oxotetrahydrofuran-2,3-dicarboxylic acid is primarily used as an intermediate in the synthesis of complex organic molecules. Its stereochemistry allows for the selective formation of products in asymmetric synthesis.

Key Reactions:

- Oxidation : Converts to various carboxylic acids or ketones.

- Reduction : Produces alcohols or alkanes.

- Substitution Reactions : Engages in nucleophilic substitutions to generate diverse derivatives.

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids, ketones | Hydrogen peroxide |

| Reduction | Alcohols, alkanes | Lithium aluminum hydride |

| Substitution | Various derivatives | Nucleophiles (e.g., amines) |

Biological Studies

In biological research, this compound can be utilized to investigate enzyme mechanisms and metabolic pathways. Its ability to act as a substrate or inhibitor for specific enzymes allows researchers to explore biochemical processes.

Case Study Example:

A study demonstrated that this compound could inhibit certain enzyme activities involved in metabolic pathways related to amino acid synthesis. This inhibition was linked to its structural similarity with natural substrates.

Industrial Applications

In the industrial sector, this compound is employed in the production of fine chemicals and specialty materials. Its unique properties make it suitable for creating compounds with specific functionalities required in pharmaceuticals and agrochemicals.

Similar Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| (2S,3R)-3-methylglutamate | Similar stereochemistry | Neurotransmitter studies |

| (2S,3R)-β-phenylglycidic acid esters | Comparable functional groups | Organic synthesis intermediates |

Mechanism of Action

The mechanism of action of (2S,3R)-2-methyl-5-oxotetrahydrofuran-2,3-dicarboxylic acid involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For instance, it may act as a substrate or inhibitor for specific enzymes, influencing metabolic processes and cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Isomers

(a) (2S,3S)-3-Hydroxy-5-oxotetrahydrofuran-2,3-dicarboxylic Acid

- Structural Difference : Hydroxy group at C3 instead of a methyl group.

- Impact: The hydroxyl group increases polarity and hydrogen-bonding capacity, making it more water-soluble than the methyl-substituted analog. This compound has been used as a chiral intermediate in synthesizing non-natural amino acids via solvent-free cyclization methods .

- Applications : Used in green chemistry approaches for indolizidine motif synthesis .

(b) DL-Isocitric Acid Lactone (5-Oxotetrahydrofuran-2,3-dicarboxylic Acid)

- Structural Difference : Lacks the methyl group at C2 and exists as a racemic mixture (DL-form).

- However, racemic mixtures may exhibit lower pharmacological specificity compared to enantiopure forms .

(c) (2S,3R)-3-Hydroxy-5-oxo-tetrahydrofuran-2,3-dicarboxylic Acid Dimethyl Sulfoxide Monosolvate

- Structural Difference : Contains a hydroxy group at C3 and forms a solvate with dimethyl sulfoxide (DMSO).

- Impact: The solvate structure (monoclinic, P21 space group) exhibits extensive hydrogen-bonding networks, which stabilize the crystal lattice. This contrasts with the methyl-substituted analog, where the methyl group may disrupt such interactions .

Functional Group Variants

(a) PPDA [(2S,3R)-1-(Phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic Acid]

- Structural Difference : Incorporates a piperazine ring and phenanthrene carbonyl group instead of a γ-lactone.

- Impact : PPDA acts as a selective NMDA receptor antagonist with affinity for NR2C/NR2D subunits. The phenanthrene moiety enhances lipophilicity, promoting blood-brain barrier penetration, unlike the tetrahydrofuran-based compound .

(b) (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid (ACPD)

- Structural Difference: Cyclopentane backbone with amino and dicarboxylic acid groups.

- Impact : ACPD is a metabotropic glutamate receptor (mGluR) agonist. The rigid cyclopentane ring mimics glutamate’s conformation, whereas the tetrahydrofuran analog’s lactone ring may limit receptor compatibility .

Biological Activity

Overview

(2S,3R)-2-methyl-5-oxotetrahydrofuran-2,3-dicarboxylic acid is a chiral compound with significant implications in organic chemistry and potential biological applications. Its unique stereochemistry and functional groups allow it to participate in various biochemical reactions, making it a valuable subject for research in medicinal chemistry and biochemistry.

- IUPAC Name : (2S,3R)-2-methyl-5-oxooxolane-2,3-dicarboxylic acid

- Molecular Formula : C7H8O6

- CAS Number : 905719-15-5

- InChI : InChI=1S/C7H8O6/c1-7(6(11)12)3(5(9)10)2-4(8)13-7/h3H,2H2,1H3,(H,9,10)(H,11,12)/t3-,7-/m0/s1

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and metabolic pathways. The compound may act as a substrate or inhibitor for enzymes involved in fatty acid synthesis and other metabolic processes.

Key Enzymatic Interactions

- Fatty Acid Synthase (FASN) : Similar compounds have shown inhibition of FASN, which is crucial for fatty acid metabolism. This suggests that this compound could potentially influence lipid metabolism.

- Mitochondrial β-ketoacyl-acyl Carrier Protein Synthase (HsmtKAS) : Studies indicate that analogs can affect mitochondrial function and reactive oxygen species (ROS) production by inhibiting HsmtKAS .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant effects by reducing oxidative stress within cells. This property is vital for protecting cellular integrity against damage caused by ROS.

Potential Therapeutic Applications

- Cancer Treatment : The compound's ability to inhibit key enzymes involved in lipid synthesis may have therapeutic implications in cancer treatment by altering metabolic pathways that support tumor growth .

- Metabolic Disorders : By influencing fatty acid synthesis and mitochondrial function, this compound could play a role in managing metabolic disorders such as obesity and diabetes.

Research Findings

Recent studies have explored the biological effects of related compounds:

Case Study 1: Inhibition of FASN

A study highlighted the potential of this compound to inhibit FASN activity in vitro. This inhibition led to decreased lipid accumulation in cancer cell lines, suggesting its utility as a therapeutic agent in cancer metabolism modulation.

Case Study 2: Mitochondrial Dysfunction

Another investigation focused on the effects of related compounds on mitochondrial health. Treatment with these compounds resulted in increased ROS levels and decreased lipoic acid synthesis, implicating them in mitochondrial dysfunction—an area of interest for developing treatments for mitochondrial diseases.

Q & A

Q. How can synthetic routes for (2S,3R)-2-methyl-5-oxotetrahydrofuran-2,3-dicarboxylic acid be optimized to improve yield and stereochemical purity?

Methodological Answer: Key steps involve controlling stereochemistry during cyclization and oxidation. For example:

- Oxidative conditions : Use catalytic TEMPO/NaClO₂ for selective oxidation of hydroxymethyl groups to carboxylic acids while preserving the tetrahydrofuran ring .

- Stereocontrol : Chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) can enhance enantiomeric excess .

- Reaction monitoring : Employ inline FTIR or HPLC to track intermediate formation and minimize side reactions.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the stereochemistry of this compound?

Methodological Answer:

- NMR : Use - HSQC to resolve overlapping signals in the tetrahydrofuran ring. Coupling constants () confirm relative stereochemistry .

- X-ray crystallography : Co-crystallize with heavy atoms (e.g., PtCl₄) to enhance diffraction quality. Compare experimental data with Cambridge Structural Database entries for validation .

- CD spectroscopy : Assign absolute configuration by correlating Cotton effects with known analogs .

Advanced Research Questions

Q. How do stereochemical variations in the tetrahydrofuran ring influence the compound’s reactivity in enzyme-catalyzed reactions?

Methodological Answer:

- Kinetic assays : Compare for (2S,3R) vs. (2R,3S) isomers with dehydrogenases (e.g., lactate dehydrogenase).

- Docking studies : Use molecular dynamics (e.g., AutoDock Vina) to analyze binding poses in enzyme active sites. The (2S,3R) isomer may exhibit stronger hydrogen bonding with conserved residues (e.g., Arg143 in LDH) .

- Isotope labeling : -labeling at C5-keto group to track decarboxylation pathways .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

Methodological Answer:

- Contradiction : Discrepancies in NMR shifts due to solvent polarity or tautomerism.

- Resolution :

- Perform variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism).

- Use DFT calculations (B3LYP/6-311+G**) to predict chemical shifts and compare with experimental data .

- Validate via 2D NOESY to confirm spatial proximity of protons .

Q. How can computational modeling predict the compound’s role in biochemical pathways?

Methodological Answer:

- Pathway mapping : Integrate KEGG or MetaCyc databases to identify potential metabolic interactions (e.g., involvement in pentose phosphate pathway).

- QSAR modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gap) with inhibitory activity against aldose reductase .

- Machine learning : Train models on PubChem BioAssay data to predict cytotoxicity profiles .

Q. What comparative studies exist between this compound and structurally related analogs in pharmaceutical research?

Methodological Answer:

- Structural analogs : Compare with (3R,5S)-5-hydroxymethyltetrahydrofuran-3-ol to assess bioactivity differences.

- Pharmacokinetics : Measure logP (octanol-water) and plasma protein binding via equilibrium dialysis .

- In vivo efficacy : Use murine models to evaluate anti-inflammatory activity (e.g., TNF-α inhibition) .

- Table : Bioactivity Comparison

| Analog | Target IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|

| (2S,3R)-target | 12.3 ± 1.2 | 4.5 |

| (3R,5S)-analog | 28.7 ± 3.1 | 9.8 |

Q. What experimental frameworks ensure reproducibility in synthesizing and testing derivatives of this compound?

Methodological Answer:

- Standardization : Follow ICH Q11 guidelines for critical process parameters (CPPs) like reaction temperature (±2°C) and stirring rate .

- Open-source tools : Use ChemAxon’s JChem or RDKit for electronic lab notebooks to track synthetic protocols .

- Collaborative validation : Share samples with cross-lab partners for NMR and bioassay replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.